molecular formula C10H11ClN2O3 B5200787 N-(2-chloro-4-nitrophenyl)butanamide

N-(2-chloro-4-nitrophenyl)butanamide

Cat. No.: B5200787
M. Wt: 242.66 g/mol
InChI Key: METNXVRECIASDM-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-nitrophenyl)butanamide is a substituted butanamide derivative characterized by a nitro group at the para position and a chlorine atom at the ortho position on the phenyl ring. This compound features additional substitutions, including a phenoxy group with a methyl and chlorine substituent, which influence its physicochemical properties. The butanamide backbone is critical for hydrogen bonding and solubility, while electron-withdrawing groups (nitro and chloro) enhance stability and reactivity .

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-2-3-10(14)12-9-5-4-7(13(15)16)6-8(9)11/h4-6H,2-3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METNXVRECIASDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-(2-chloro-4-nitrophenyl)butanamide derivatives and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
4-(4-Chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)butanamide C₁₇H₁₆Cl₂N₂O₄ 383.225 2-chloro-4-nitrophenyl, 4-chloro-2-methylphenoxy Moderate solubility in polar solvents
4-(2-Fluoro-4-nitrophenyl)-N-methylbutanamide C₁₁H₁₂FN₂O₃ ~253.23 (calculated) 2-fluoro-4-nitrophenyl, N-methyl Enhanced lipophilicity due to fluorine
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide C₁₉H₁₈Cl₂N₂O₃ 366.24 4-acetylphenyl, 2,4-dichlorophenoxy High molecular weight, potential for π-π interactions
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₇N₂O₃ ~265.29 (calculated) 2-methyl-4-nitrophenyl, 2-ethyl Compact structure, lower steric hindrance
N-(2-Chloro-4-methylphenyl)-4-phenylbutanamide C₁₇H₁₈ClNO 287.78 2-chloro-4-methylphenyl, 4-phenyl Increased hydrophobicity from phenyl group

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. In contrast, the methyl group in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide is electron-donating, increasing solubility in nonpolar solvents . Fluorine substitution in 4-(2-Fluoro-4-nitrophenyl)-N-methylbutanamide introduces electronegativity without significantly altering steric bulk, improving membrane permeability .
  • Solubility Trends: Phenolic or phenoxy substitutions (e.g., in N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide) reduce solubility due to increased hydrophobicity, whereas polar groups like acetyl enhance solubility in DMSO or ethanol . B17 (a niclosamide derivative with oxazine-dione substitutions) demonstrates superior solubility (10.6 mg/mL in DMSO) compared to its parent compound (1.6 mg/mL), highlighting the impact of heterocyclic modifications .

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